molecular formula C18H26BN3O4 B13014621 tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate

tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate

Cat. No.: B13014621
M. Wt: 359.2 g/mol
InChI Key: DKKUATWLUMSEFC-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate is a boron-containing heterocyclic compound featuring a pinacol boronic ester group (tetramethyl-1,3,2-dioxaborolane) and a tert-butyl carbamate-protected amine on an indazole scaffold. This structure combines two critical functional groups: the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for biaryl bond formation , while the carbamate group protects the amine during synthetic processes, enhancing stability .

The compound’s CAS number, 1196155-38-0 (as per PharmaBlock Sciences), distinguishes it from structurally related analogs . Its commercial availability from suppliers like PharmaBlock, Enamine, and abcr (purity 95–97%, priced at $22–$1,449.70/g depending on scale) underscores its utility in drug discovery .

Properties

Molecular Formula

C18H26BN3O4

Molecular Weight

359.2 g/mol

IUPAC Name

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate

InChI

InChI=1S/C18H26BN3O4/c1-16(2,3)24-15(23)21-11-8-13(12-10-20-22-14(12)9-11)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3,(H,20,22)(H,21,23)

InChI Key

DKKUATWLUMSEFC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=NN3)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the mechanisms of various biological processes .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

Comparison with Similar Compounds

Indazole vs. Pyridine/Pyrazole Derivatives

  • tert-Butyl 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 286961-14-6):
    • Features a tetrahydropyridine ring instead of indazole, reducing aromaticity and altering electronic properties.
    • Priced at JPY 12,300/250mg (97% purity), it is less expensive than the indazole analog, likely due to simpler synthesis .
  • tert-Butyl N-{[1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate :
    • Pyrazole-based analog with a methyl-substituted pyrazole core. The electron-rich pyrazole may enhance reactivity in cross-couplings but introduces steric hindrance .

Bicyclic and Non-Aromatic Systems

  • tert-Butyl N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate (CAS 1251732-64-5): A non-aromatic cyclohexene derivative. Priced at $10–$2,055/g (95–97% purity), it is competitively priced, reflecting broader applications in non-pharma contexts .

Functional Group Positioning and Reactivity

  • Boronic Ester Placement: In the indazole derivative, the boronic ester is at the 4-position, adjacent to the carbamate at the 6-position. This spatial arrangement may favor regioselective couplings compared to pyridine analogs (e.g., 2-amino-5-boryl-nicotinonitrile, CAS 796090-23-8), where the boronic ester is meta to the amine .
  • Carbamate Protection :
    • tert-Butyl carbamate (Boc) is a common protecting group, but its placement on indazole versus pyridine (e.g., tert-butyl N-[4-borylpyridin-2-yl]carbamate) affects deprotection kinetics and compatibility with reaction conditions .

Suzuki-Miyaura Cross-Coupling Efficiency

The indazole derivative’s planar structure facilitates efficient cross-coupling with aryl halides, as demonstrated in the synthesis of tricyclic topoisomerase inhibitors . In contrast, tetrahydropyridine and cyclohexenyl analogs exhibit lower reactivity due to reduced aromatic stabilization, requiring optimized palladium catalysts or elevated temperatures .

Pharmacological Relevance

  • Indazole Core : Widely used in kinase inhibitors and anticancer agents due to its hydrogen-bonding capability and metabolic stability.
  • Pyridine/Pyrazole Analogs : Common in fragment-based drug design but may suffer from faster metabolic clearance .

Commercial and Physical Property Comparison

Compound (CAS) Core Structure Purity (%) Price Range (per gram) Key Supplier
1196155-38-0 (Indazole) Indazole 95–97 $22–$1,449.70 PharmaBlock, abcr
286961-14-6 (Tetrahydropyridine) Pyridine 97 ~$49.20 Kanto Reagents
1251732-64-5 (Cyclohexene) Cyclohexene 95–97 $8–$205.50 Ambeed, Enamine
1657004-86-8 (Pyrazole) Pyrazole 95 $64–$468 Enamine

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